molecular formula C13H20N2O3 B1398429 Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate CAS No. 1220018-81-4

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate

Número de catálogo: B1398429
Número CAS: 1220018-81-4
Peso molecular: 252.31 g/mol
Clave InChI: KLZQUUWBMJNNHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate ( 1220018-81-4) is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . This benzoate ester derivative is intended for research and development applications only. Compounds within this chemical family, characterized by an ethyl benzoate core with amino and alkylamino substitutions, are recognized in scientific literature as valuable intermediates in synthetic organic chemistry . Specifically, such ortho-diamino substituted benzoates are important precursors for the synthesis of various heterocyclic compounds of pharmacological interest, particularly in the construction of benzimidazole derivatives . Benzimidazole scaffolds are of significant value in medicinal chemistry due to their diverse biological activities. The molecular structure of this compound, which features both a primary aromatic amine and a secondary aliphatic amine, allows for multiple sites of reactivity, making it a versatile building block for further chemical modification. The 3-hydroxybutyl side chain may influence the compound's physicochemical properties, such as solubility. As part of a class of amino-alcohol-phenols and amino-acid-phenols, this substance is suited for exploration in drug discovery and materials science . Proper handling and storage are required; it should be kept sealed in a dry environment at 2-8°C . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

ethyl 3-amino-4-(3-hydroxybutylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-18-13(17)10-4-5-12(11(14)8-10)15-7-6-9(2)16/h4-5,8-9,15-16H,3,6-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZQUUWBMJNNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCC(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Biological Activities of Hydroxylated Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydroxylated aminobenzoates, a class of organic compounds characterized by a benzene ring substituted with amino, hydroxyl, and carboxyl groups, are of significant interest in the fields of pharmacology and drug development. Their structural features, particularly the presence and position of the hydroxyl group, impart a diverse range of biological activities. This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of these compounds. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, field-proven experimental protocols, and quantitative data to facilitate further investigation and application of hydroxylated aminobenzoates as potential therapeutic agents.

Introduction: The Chemical and Biological Landscape of Hydroxylated Aminobenzoates

Hydroxylated aminobenzoates are derivatives of aminobenzoic acid, with the addition of one or more hydroxyl groups to the aromatic ring. Key examples include 5-aminosalicylic acid (mesalazine), a cornerstone in the treatment of inflammatory bowel disease, and 4-aminosalicylic acid, an antitubercular agent.[1][2] The electronic properties conferred by the amino and hydroxyl substituents, acting as electron-donating groups, and the carboxyl group, an electron-withdrawing group, create a molecule with a unique reactivity profile that underpins its biological functions.

The position of the hydroxyl group relative to the amino and carboxyl moieties significantly influences the compound's chemical properties and, consequently, its biological efficacy. This structural diversity allows for a broad spectrum of interactions with biological targets, leading to the multifaceted activities discussed in this guide.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to numerous pathological conditions. Hydroxylated aminobenzoates have demonstrated significant potential as antioxidants, primarily through their ability to scavenge free radicals.

Mechanism of Antioxidant Action

The antioxidant capacity of hydroxylated aminobenzoates is largely attributed to their ability to donate a hydrogen atom from the hydroxyl or amino group to a free radical, thereby neutralizing it. The resulting radical on the aminobenzoate molecule is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and preventing it from propagating further radical chain reactions. The presence of the hydroxyl group is crucial for this activity. For instance, 5-aminosalicylic acid (5-ASA) and 4-aminosalicylic acid have shown potent superoxide and hydroxyl radical scavenging properties.[3]

Signaling Pathway: Radical Scavenging by a Hydroxylated Aminobenzoate

G ROS Reactive Oxygen Species (e.g., •OH, O2•-) HAB Hydroxylated Aminobenzoate (Ar-OH) ROS->HAB Donates H+ Neutralized Neutralized Species (e.g., H2O, H2O2) ROS->Neutralized Is neutralized HAB_radical Stabilized HAB Radical (Ar-O•) HAB->HAB_radical Forms stable radical

Caption: Hydroxylated aminobenzoate donates a hydrogen atom to a reactive oxygen species.

Experimental Protocol: Hydroxyl Radical Scavenging Assay

This protocol details a common method to assess the hydroxyl radical scavenging activity of a test compound.

Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals then react with a detection molecule (e.g., salicylic acid), and the absorbance of the product is measured. The presence of a hydroxyl radical scavenger will reduce the formation of this product, leading to a decrease in absorbance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a ferrous sulfate solution (e.g., 5.0 mmol/L in deionized water).

    • Prepare a hydrogen peroxide solution (e.g., 5.0 mmol/L in deionized water).

    • Prepare a salicylic acid solution (e.g., 5.0 mmol/L in ethanol).

    • Prepare the test compound (hydroxylated aminobenzoate) solution at various concentrations in a suitable solvent (e.g., 50% ethanol).

    • A known antioxidant, such as ascorbic acid (Vitamin C), should be used as a positive control.

  • Assay Procedure:

    • In a series of test tubes, add 2.0 mL of the test compound solution (or solvent for the control).

    • Add 2.0 mL of the ferrous sulfate solution to each tube.

    • Add 2.0 mL of the salicylic acid solution to each tube.

    • Initiate the reaction by adding 2.0 mL of the hydrogen peroxide solution to each tube.

    • Create a blank for each sample by replacing the hydrogen peroxide solution with deionized water.

    • Incubate the mixtures at 37°C for 1 hour.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solutions at 510 nm using a spectrophotometer.

    • Calculate the hydroxyl radical scavenging activity using the following formula: Scavenging Activity (%) = [1 - (A_sample - A_blank) / A_control] x 100 Where:

      • A_sample is the absorbance of the sample.

      • A_blank is the absorbance of the sample without hydrogen peroxide.

      • A_control is the absorbance of the control (solvent instead of the test compound).

    • The IC50 value, the concentration of the test compound that scavenges 50% of the hydroxyl radicals, can be determined by plotting the scavenging activity against the concentration of the test compound.[5]

Quantitative Data: Antioxidant Activity
CompoundAssayIC50 ValueReference
5-Aminosalicylic acidSuperoxide Radical Scavenging0.4 mM[3]
4-Aminosalicylic acidSuperoxide Radical Scavenging0.4 mM[3]
5-Aminosalicylic acidHydroxyl Radical Scavenging6.5 mM[3]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a wide range of diseases. Hydroxylated aminobenzoates, most notably 5-aminosalicylic acid (mesalazine), are well-established anti-inflammatory agents.[1]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of hydroxylated aminobenzoates are multifactorial. One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Hydroxylated aminobenzoates can inhibit this pathway, thereby reducing the production of inflammatory mediators.[7]

Another important mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1]

Signaling Pathway: Inhibition of NF-κB Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB p_IkB p-IκB IkB_NFkB->p_IkB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation HAB Hydroxylated Aminobenzoate HAB->IKK Inhibits DNA DNA NFkB_n->DNA Binds to promoter Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces transcription

Caption: Hydroxylated aminobenzoates can inhibit the NF-κB signaling pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory effect of a compound on COX-2 activity.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts a substrate (e.g., arachidonic acid) to prostaglandin G2. This intermediate is then detected by a probe that fluoresces upon oxidation. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (hydroxylated aminobenzoate) in a suitable solvent (e.g., DMSO) and make serial dilutions in COX Assay Buffer.

    • Prepare solutions of human recombinant COX-2 enzyme, Heme, COX Probe, and Arachidonic Acid according to the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[8][9]

    • A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.[2]

  • Assay Procedure (in a 96-well plate):

    • To the appropriate wells, add COX Assay Buffer, Heme, and the COX-2 enzyme.

    • Add the test compound dilutions or solvent for the control wells.

    • Pre-incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[2]

    • Calculate the rate of the reaction from the linear portion of the fluorescence curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10][11][12]

Quantitative Data: Anti-inflammatory Activity
CompoundTargetIC50 ValueReference
Benzo[d]thiazole analogCOX-20.28 µM[13]
Pyridazine derivativeCOX-20.18 µM[12]
Thiazole derivativeCOX-20.09 µM[13]

Anticancer Activity: Targeting Malignant Cell Proliferation

Several hydroxylated aminobenzoate derivatives have demonstrated promising anticancer properties, exhibiting cytotoxicity against various cancer cell lines.

Mechanism of Anticancer Action

The anticancer mechanisms of hydroxylated aminobenzoates are diverse and can involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that regulate cell growth and proliferation. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers, promoting cell survival and proliferation.[14] Some 2-aminobenzothiazole derivatives, which share structural similarities with hydroxylated aminobenzoates, have been shown to inhibit this pathway.[8]

Signaling Pathway: Induction of Apoptosis via PI3K/Akt Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces HAB Hydroxylated Aminobenzoate HAB->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway can lead to apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a colorimetric assay to assess the cytotoxicity of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. A cytotoxic agent will reduce the number of viable cells and thus the amount of formazan produced.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a cancer cell line (e.g., HeLa, HepG2, MCF-7) in appropriate medium.[15][16][17]

    • Seed the cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hydroxylated aminobenzoate in the culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solutions at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.[18][19]

Quantitative Data: Anticancer Activity
Compound/Derivative ClassCell LineIC50 Value (µM)Reference
Schiff bases of 4-aminobenzoic acidHepG2≥ 15.0[20]
2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chlorideHeLa20[18]
2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chlorideMCF-729[18]
2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chlorideHCT11626[18]
2-Aminobenzothiazole derivativeMKN-450.01[8]
2-Aminobenzothiazole derivativeH4600.01[8]
Hydroxylated StilbeneSW4805.9[21]
7-hydroxy-6-methoxyflavanoneA5498.63[19]

Antimicrobial Activity: Combating Pathogenic Microbes

Hydroxylated aminobenzoates and their derivatives have shown a broad spectrum of antimicrobial activity against bacteria and fungi.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of some aminobenzoate derivatives is linked to their structural similarity to para-aminobenzoic acid (PABA), an essential nutrient for many microorganisms used in the synthesis of folic acid. These compounds can act as competitive inhibitors of dihydropteroate synthase, a key enzyme in the folate pathway, thereby disrupting microbial growth.[22] The hydroxyl group can enhance this activity. For instance, 4-aminosalicylic acid is known to interfere with the folate pathway in mycobacteria.[22]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

G A Prepare serial dilutions of hydroxylated aminobenzoate in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the MIC: lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol describes a standard method for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method involves challenging the microorganism with a range of concentrations of the antimicrobial agent in a liquid nutrient medium.

Step-by-Step Methodology:

  • Reagent and Media Preparation:

    • Prepare a stock solution of the hydroxylated aminobenzoate in a suitable solvent.

    • Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium.

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight.

  • Assay Procedure (in a 96-well microtiter plate):

    • Dispense the broth medium into the wells of the microtiter plate.

    • Perform two-fold serial dilutions of the test compound across the wells.

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard and then diluted).

    • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation and Data Interpretation:

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

Quantitative Data: Antimicrobial Activity
Compound/Derivative ClassMicroorganismMIC (µM)Reference
Schiff bases of 4-aminobenzoic acidStaphylococcus aureus (MRSA)from 15.62[20]
Schiff bases of 4-aminobenzoic acidFungifrom 7.81[20]
Aminobenzothiazole derivative (ABX-105)Staphylococcus aureus (MRSA)0.25 µg/mL[24]

Pharmacokinetics and Clinical Relevance

The clinical utility of hydroxylated aminobenzoates is exemplified by 5-aminosalicylic acid (mesalazine). Its pharmacokinetic profile is characterized by rapid metabolism, primarily through N-acetylation.[25] Following oral administration, its systemic absorption is variable and depends on the formulation, with a significant portion being delivered to the colon where it exerts its topical anti-inflammatory effects.[9][26][27] The elimination half-life of 5-ASA is relatively short, while its acetylated metabolite has a longer half-life.[26] Various formulations, including delayed-release and pH-dependent coatings, have been developed to optimize its delivery to the site of inflammation in the gastrointestinal tract.[28][29]

Conclusion and Future Directions

Hydroxylated aminobenzoates represent a versatile class of compounds with a wide array of demonstrable biological activities. Their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties make them promising candidates for further drug development. The presence and position of the hydroxyl group are critical determinants of their efficacy.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular signaling pathways modulated by these compounds.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies to assess the absorption, distribution, metabolism, excretion, and safety of novel derivatives.

  • Development of Novel Drug Delivery Systems: Designing formulations to enhance the bioavailability and targeted delivery of these compounds.

By leveraging the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of hydroxylated aminobenzoates.

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Methodological & Application

Application and Protocol Guide for the N-Alkylation of 3-Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the N-alkylation of 3-aminobenzoates. N-alkylated 3-aminobenzoate derivatives are crucial scaffolds in medicinal chemistry and materials science, and a robust understanding of their synthesis is paramount for the advancement of these fields. This document emphasizes not just the procedural steps but the underlying chemical principles and rationale behind experimental choices, ensuring both reproducibility and adaptability.

Introduction: The Significance of N-Alkylated 3-Aminobenzoates

N-alkylated 3-aminobenzoates are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The strategic introduction of an alkyl group onto the nitrogen atom of 3-aminobenzoate can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This makes the N-alkylation of this scaffold a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The choice of alkylation strategy is dictated by factors such as substrate scope, functional group tolerance, desired selectivity, and scalability. This guide will delve into the most pertinent and widely employed methodologies for this transformation.

Core Methodologies for N-Alkylation

The synthesis of N-alkylated 3-aminobenzoates can be broadly approached through several key synthetic strategies. This guide will focus on four principal methods:

  • Reductive Amination: A versatile and widely used one-pot reaction.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling method.

  • Direct Alkylation with Alkyl Halides: A classical approach with considerations for selectivity.

  • "Borrowing Hydrogen" (or Hydrogen Autotransfer) Catalysis: A sustainable and atom-economical strategy.

Methodology 1: Reductive Amination

Reductive amination is a highly efficient method for the N-alkylation of amines, including 3-aminobenzoates. This reaction proceeds via the initial formation of an imine intermediate from the reaction of the amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine.[1][2] This one-pot procedure is favored for its operational simplicity and broad substrate scope.[1]

Scientific Principles and Mechanistic Overview

The reaction is typically carried out under weakly acidic conditions, which catalyze the formation of the imine. A key aspect of this method is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.[3] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4][5] NaBH₃CN is effective at lower pH, while NaBH(OAc)₃ is a milder and less toxic alternative that is particularly effective for a wide range of substrates.[3][4]

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an iminium ion. The hydride reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion to yield the N-alkylated product.[4]

Reductive_Amination cluster_0 Imine Formation (Acid Catalyzed) cluster_1 In Situ Reduction 3-Aminobenzoate 3-Aminobenzoate (R'-NH₂) Hemiaminal Hemiaminal Intermediate 3-Aminobenzoate->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R''=O) Carbonyl->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O N-Alkylated_Product N-Alkylated 3-Aminobenzoate Iminium_Ion->N-Alkylated_Product + Hydride Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->N-Alkylated_Product

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of ethyl 3-aminobenzoate with a generic aldehyde.

Materials:

  • Ethyl 3-aminobenzoate

  • Aldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve ethyl 3-aminobenzoate (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).[6]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[6] The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • In Situ Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, which typically takes 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 3-aminobenzoate.[6]

ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for imines over carbonyls, less toxic than NaBH₃CN.[3][5]
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Aprotic, good solubility for reactants, compatible with the reducing agent.[5][6]
Stoichiometry Slight excess of carbonyl and reducing agentEnsures complete conversion of the limiting amine.
Temperature Room TemperatureSufficient for both imine formation and reduction in most cases.

Methodology 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide (or triflate) with an amine in the presence of a base.[7][8] This powerful transformation has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[7][9]

Scientific Principles and Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The N-alkylated product is formed, and the Pd(0) catalyst is regenerated.

The choice of the phosphine ligand is critical for the success of the reaction, as it influences the stability of the palladium intermediates and the rate of reductive elimination.[8][10] Bulky, electron-rich phosphine ligands are often employed to facilitate these steps.[8]

Buchwald_Hartwig Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L₂) Oxidative_Addition->Pd(II)_Complex + Ar-X Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex Ar-Pd(II)-NR'R''(L₂) Amine_Coordination->Pd_Amido_Complex + R'R''NH, Base Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of an aryl halide with 3-aminobenzoate.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Methyl 3-aminobenzoate (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 eq.).

  • Addition of Reactants: To the Schlenk tube, add the aryl halide (1.0 eq.) and methyl 3-aminobenzoate (1.2 eq.).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the Celite pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Palladium source (e.g., Pd₂(dba)₃) + Phosphine ligandThe combination of a palladium precursor and a suitable ligand generates the active Pd(0) catalyst in situ.[11]
Base Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃)Facilitates the deprotonation of the amine to form the palladium-amido complex.[10]
Solvent Anhydrous, high-boiling point solvent (e.g., Toluene, Dioxane)Ensures solubility of reactants and allows for heating to necessary temperatures.[10]
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.[10]

Methodology 3: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds via an Sₙ2 reaction.[6] While conceptually simple, a significant challenge is controlling the reaction to prevent over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts.[6]

Scientific Principles and Mechanistic Overview

The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. The initial product is an ammonium salt, which is then deprotonated by a base to yield the free amine. The resulting secondary amine can be more nucleophilic than the starting primary amine, leading to further alkylation.

Detailed Experimental Protocol: Selective Mono-alkylation

This protocol aims to favor the formation of the mono-alkylated product.

Materials:

  • Ethyl 3-aminobenzoate

  • Alkyl halide (1.0-1.1 equivalents)

  • Base (e.g., Triethylamine, Potassium carbonate)

  • Solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl 3-aminobenzoate (1.0 eq.) and the base (e.g., 2.0 eq. of K₂CO₃) in a suitable solvent like acetonitrile.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.[6]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress closely by TLC or LC-MS to minimize the formation of the dialkylated byproduct.[6]

  • Work-up: Upon completion, filter off any inorganic salts.[6] Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[6]

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[6]

ParameterConditionRationale
Stoichiometry Near-equimolar amounts of amine and alkyl halideMinimizes the chance of over-alkylation.
Base Non-nucleophilic base (e.g., K₂CO₃, Et₃N)Neutralizes the hydrogen halide formed during the reaction without competing as a nucleophile.[12]
Solvent Polar aprotic solvent (e.g., Acetonitrile, DMF)Facilitates the Sₙ2 reaction.
Temperature Room temperature to moderate heatingBalances reaction rate with selectivity.

Methodology 4: "Borrowing Hydrogen" (Hydrogen Autotransfer) Catalysis

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an increasingly popular, environmentally benign approach for the N-alkylation of amines using alcohols as alkylating agents.[13][14] This method is highly atom-economical, with water being the only byproduct.[14] Transition metal complexes, often based on ruthenium, iridium, or manganese, are typically employed as catalysts.[13][15]

Scientific Principles and Mechanistic Overview

The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde or ketone by the metal catalyst, which then reacts with the amine to form an imine. The metal-hydride species formed during the initial oxidation then reduces the imine to the N-alkylated amine, regenerating the active catalyst.

Borrowing_Hydrogen [M] [M] Catalyst Dehydrogenation Dehydrogenation [M]->Dehydrogenation [M]-H2 [M]-H₂ Dehydrogenation->[M]-H2 + R''-CH₂OH Aldehyde_Formation Aldehyde Formation Dehydrogenation->Aldehyde_Formation Aldehyde R''-CHO Aldehyde_Formation->Aldehyde Condensation Condensation Aldehyde->Condensation + R'-NH₂ Imine Imine Condensation->Imine - H₂O Hydrogenation Hydrogenation Imine->Hydrogenation Hydrogenation->[M] Catalyst Regeneration Product N-Alkylated Amine Hydrogenation->Product + [M]-H₂

Caption: Catalytic cycle for N-alkylation via borrowing hydrogen.

Detailed Experimental Protocol: "Borrowing Hydrogen" Catalysis

This is a general protocol for the Ru-catalyzed N-alkylation of 3-aminobenzoate with a primary alcohol.

Materials:

  • Methyl 3-aminobenzoate

  • Primary alcohol (1.2 equivalents)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Base (e.g., Potassium tert-butoxide, K OtBu)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the ruthenium catalyst (e.g., 1-2 mol%) and the base (e.g., 10 mol%).

  • Addition of Reactants: To the Schlenk tube, add methyl 3-aminobenzoate (1.0 eq.) and the primary alcohol (1.2 eq.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Transition metal complex (e.g., Ru, Ir, Mn)Efficiently facilitates the hydrogen transfer process.[13][15]
Alkylating Agent AlcoholsReadily available, less toxic than alkyl halides, and produce water as the only byproduct.[14][16]
Base Catalytic amount of a strong baseFacilitates the initial dehydrogenation step.
Temperature Elevated temperatures (100-150 °C)Often required to drive the catalytic cycle.[17]

Conclusion and Future Perspectives

The N-alkylation of 3-aminobenzoates is a fundamental transformation with broad applications. This guide has detailed four key methodologies, each with its own set of advantages and considerations. Reductive amination and Buchwald-Hartwig amination offer high efficiency and broad substrate scope. Direct alkylation provides a simpler, albeit less selective, alternative. The "borrowing hydrogen" approach represents a significant advancement in sustainable chemistry. The choice of method will ultimately depend on the specific requirements of the target molecule and the available resources. Future research will likely focus on developing even more efficient, selective, and environmentally friendly catalytic systems for this important transformation.

References

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Mangas-Sanchez, J., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, J., et al. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. Retrieved from [Link]

  • Kim, J-H., & Park, M-s. (2005). N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. Yakhak Hoeji. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved from [Link]

  • TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the selective alkylation of an aniline.
  • Mocci, R., et al. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. Retrieved from [Link]

  • Balaraman, E., et al. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Zell, T., et al. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-alkylated aromatic amines.
  • Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Org Chem Guy. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

  • Synthesis Spotlight. (2024, July 8). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • He, L., et al. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie. Retrieved from [Link]

  • Poulter, L., et al. (1991). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3??-aminosteroid. Retrieved from [Link]

  • Turner, N. J., et al. (2021, November 8). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. Retrieved from [Link]

  • Maj, A., et al. (n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Alkylation of amines with alkyl phosphites.
  • Organic Chemistry Frontiers (RSC Publishing). (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Retrieved from [Link]

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Application Note: Aminobenzoate Scaffolds in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Aminobenzoates as Enzyme Inhibitors Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Targeting D-Amino Acid Oxidase (DAAO) and Dihydropteroate Synthase (DHPS)

Introduction & Mechanistic Rationale

Aminobenzoates (ortho-, meta-, and para-isomers) represent a privileged chemical scaffold in enzymology and medicinal chemistry. Their amphoteric nature and capacity for hydrogen bonding allow them to mimic natural substrates—specifically D-amino acids and p-aminobenzoic acid (PABA)—making them potent competitive inhibitors for specific flavoenzymes and folate pathway enzymes.

This guide details the application of aminobenzoate derivatives in two distinct high-impact contexts:

  • CNS Drug Discovery: Inhibition of D-Amino Acid Oxidase (DAAO) to modulate NMDA receptor activity (Schizophrenia/Cognition).

  • Antimicrobial Research: Inhibition of Dihydropteroate Synthase (DHPS) to block bacterial folate synthesis (Antibiotic Resistance).

Mechanism of Action[1]
  • DAAO Inhibition: o-Aminobenzoate and its derivatives (e.g., benzimidazoles) bind to the active site of DAAO. The amino group forms a charge-transfer complex with the oxidized FAD cofactor, while the carboxylate interacts with Arg283 and Tyr228, effectively locking the enzyme in an inactive state and preventing D-serine degradation.

  • DHPS Inhibition: p-Aminobenzoates act as antimetabolites. They compete with the natural substrate PABA for the active site of DHPS.[1] Unlike sulfonamides (which are structural analogs), modified aminobenzoates can probe the PABA-binding pocket's plasticity, offering routes to overcome sulfonamide resistance.

Mechanism Substrate_DAAO Substrate: D-Serine Enzyme_DAAO Enzyme: DAAO (FAD Cofactor) Substrate_DAAO->Enzyme_DAAO Oxidative Deamination Inhibitor_Ortho Inhibitor: o-Aminobenzoate Inhibitor_Ortho->Enzyme_DAAO Competitive Binding (Charge Transfer) Substrate_DHPS Substrate: PABA Enzyme_DHPS Enzyme: DHPS (Folate Pathway) Substrate_DHPS->Enzyme_DHPS Condensation with PtPP Inhibitor_Para Inhibitor: p-Aminobenzoate Analog Inhibitor_Para->Enzyme_DHPS Competitive Antagonism

Figure 1: Mechanistic divergence of aminobenzoate isomers against CNS and microbial targets.

Protocol A: Fluorometric Screening for DAAO Inhibitors

Application: Identification of compounds that elevate synaptic D-Serine levels for schizophrenia therapy. Method: Amplex® Red / Horseradish Peroxidase (HRP) Coupled Assay.

Principle

DAAO oxidizes D-amino acids (e.g., D-Serine) to produce


-keto acids, ammonia, and hydrogen peroxide (

).[2] In this coupled assay, HRP utilizes the generated

to convert non-fluorescent Amplex Red into highly fluorescent Resorufin. Inhibitors reduce the rate of Resorufin formation.
Reagents & Preparation[1][4][5][6][7][8][9]
  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.[2]

  • Enzyme: Recombinant human DAAO (hDAAO). Note: hDAAO is unstable; add 5 µM FAD to all buffers to maintain holoenzyme integrity.

  • Substrate: 50 mM D-Serine (Stock in buffer).

  • Detection Mix: 50 µM Amplex Red + 0.2 U/mL HRP (Final concentrations).

  • Inhibitor: Aminobenzoate derivatives (dissolved in DMSO; final DMSO < 1%).

Step-by-Step Protocol
  • Enzyme Pre-incubation:

    • Dilute hDAAO to 2x final concentration (typically 2–10 nM) in Assay Buffer containing 10 µM FAD.

    • Add 25 µL of hDAAO solution to a black 96-well microplate.

    • Add 1 µL of Test Inhibitor (or DMSO control).

    • Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Substrate/Detection Mix Preparation:

    • Prepare a 2x mix containing: 20 mM D-Serine, 100 µM Amplex Red, and 0.4 U/mL HRP in Assay Buffer.

    • Critical: Protect Amplex Red from light.

  • Reaction Initiation:

    • Add 25 µL of the Substrate/Detection Mix to the pre-incubated enzyme wells.

    • Final Volume: 50 µL.

  • Measurement:

    • Immediately read fluorescence in kinetic mode on a plate reader.

    • Excitation: 530 nm | Emission: 590 nm.

    • Record data every 30 seconds for 20 minutes.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the fluorescence curve.


Protocol B: Colorimetric Screening for DHPS Inhibitors

Application: Antimicrobial susceptibility testing and resistance mechanism studies. Method: Malachite Green Pyrophosphate Detection (Non-Radioactive).[3]

Principle

DHPS catalyzes the condensation of p-aminobenzoate (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (PtPP) to form dihydropteroate and inorganic pyrophosphate (PPi). This assay couples the reaction with inorganic pyrophosphatase (PPiase) to convert PPi to orthophosphate (Pi), which is quantified using Malachite Green.

Reagents & Preparation[1][4][5][6][7][8][9]
  • DHPS Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM

    
    , 5 mM DTT.
    
  • Substrates:

    • PtPP (Pterin substrate): 100 µM.

    • PABA (Native substrate): Varies (typically near

      
      , ~5 µM).
      
  • Coupling Enzyme: Inorganic Pyrophosphatase (PPiase), 0.5 U/mL.

  • Detection Reagent: Malachite Green Phosphate Detection Kit.

Step-by-Step Protocol
  • Reaction Assembly:

    • In a clear 96-well plate, combine:

      • 30 µL Assay Buffer.

      • 5 µL Test Inhibitor (Aminobenzoate analog).

      • 5 µL Recombinant DHPS (approx. 100 nM final).

      • 5 µL PPiase (0.5 U/mL).

  • Incubation:

    • Incubate at room temperature for 10 minutes.

  • Initiation:

    • Add 5 µL of Substrate Mix (PtPP + PABA).

    • Incubate at 37°C for 30–60 minutes (endpoint assay).

  • Termination & Detection:

    • Add 100 µL of Malachite Green Reagent to stop the reaction and develop color.[4]

    • Incubate for 15–20 minutes at room temperature until green color stabilizes.

  • Quantification:

    • Measure Absorbance at 620 nm.[5]

    • Control: Run a "No Enzyme" blank to account for background phosphate in reagents.

Comparative Data & Troubleshooting

Benchmarking Inhibitor Potency

The following table summarizes expected


 ranges for common aminobenzoate reference compounds against these targets.
Compound ClassTarget EnzymeMechanismTypical IC50 / KiReference
Benzoate DAAO (Human)Competitive

[1, 2]
o-Aminobenzoate DAAO (Human)Competitive

[1, 3]
Benzimidazole derivatives DAAO (Human)Competitive

[4]
Sulfamethoxazole DHPS (E. coli)Competitive (vs PABA)

[5]
p-Aminobenzoate analogs DHPS (E. coli)Alternate SubstrateVaries (Resistance dependent)[6]
Experimental Workflow

Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Validation Step1 Library Preparation (Aminobenzoate Derivatives) Step2 Enzymatic Assay (DAAO: Fluorescence | DHPS: Absorbance) Step1->Step2 Step3 Hit Identification (>50% Inhibition @ 10 µM) Step2->Step3 Step4 IC50 Determination (8-point dose response) Step3->Step4 Step5 Counter-Screening (Check for H2O2 scavenging or Fluorescence quenching) Step4->Step5

Figure 2: Screening cascade for validating aminobenzoate hits.

Troubleshooting Guide
  • High Background (DAAO Assay): DAAO preparations often contain free FAD which can auto-oxidize. Always run a "No Substrate" control. If background is high, dialyze the enzyme against buffer containing 10 µM FAD before use.

  • False Positives (Fluorescence Quenching): Aminobenzoates are aromatic and may absorb light at excitation/emission wavelengths. Validation: Spike the final reaction product (Resorufin) with the inhibitor; if signal decreases, the compound is a quencher, not an inhibitor.

  • Phosphate Contamination (DHPS Assay): The Malachite Green assay is extremely sensitive to inorganic phosphate. Use phosphate-free buffers (HEPES/Tris) and high-grade water. Do not use PBS.

References

  • Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. (2018). Link

  • Kinetic Studies on the Interaction of D-Amino Acid Oxidase with Benzoate. Journal of Biochemistry. Link

  • A study of the interaction between D-amino acid oxidase and quasi-substrates. Journal of Biochemistry. Link

  • Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of D-Amino Acid Oxidase. ACS Medicinal Chemistry Letters. (2012). Link

  • Dihydropteroate synthase inhibitors. Wikipedia / Pharmacology References. Link

  • P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system. PubMed. Link

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Application Note: GC-MS Analysis of Volatile Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Aminobenzoates—esters of aminobenzoic acid—are critical structural motifs in pharmaceuticals (e.g., Benzocaine, Procaine), forensic markers (drug degradation products), and flavor/fragrance compounds (Methyl Anthranilate). While esterified aminobenzoates are sufficiently volatile for direct Gas Chromatography (GC) analysis, their metabolic precursors (free aminobenzoic acids) require derivatization to mitigate polarity derived from the carboxylic acid and amine functionalities.

This guide provides a comprehensive protocol for the GC-MS analysis of volatile aminobenzoate derivatives . It distinguishes between the direct analysis of esterified drugs and the silylation of their acidic metabolites. A core focus is placed on the "Ortho Effect," a mass spectral fragmentation mechanism that allows for the definitive structural differentiation of ortho-isomers (anthranilates) from their meta- and para- counterparts.

Chemical Logic & Derivatization Strategy

The Volatility Challenge

Free aminobenzoic acids (e.g., PABA - para-aminobenzoic acid) exhibit strong intermolecular hydrogen bonding, leading to poor volatility and peak tailing on non-polar GC columns.

  • Solution: Replace the active acidic proton with a non-polar group.

  • Approach: Trimethylsilylation (TMS) is preferred over alkylation for metabolic profiling because it derivatizes both the carboxyl and amine groups, ensuring complete deactivation of polar sites.

The Ortho Effect (Structural Identification)

Differentiation of isomers (o-, m-, p-) is critical. In Electron Ionization (EI) MS, ortho-aminobenzoates undergo a specific rearrangement not seen in meta or para isomers.

  • Ortho-Isomers: The amine group in the ortho position facilitates the transfer of a hydrogen atom to the ester oxygen, leading to the elimination of a neutral alcohol molecule (e.g., Methanol,

    
    ).
    
  • Meta/Para-Isomers: Lacking this proximity, these isomers typically lose an alkoxy radical (e.g., Methoxy,

    
    ).
    
Analytical Workflow

The following diagram illustrates the decision matrix for sample preparation based on the analyte's native volatility.

G Sample Sample Matrix (Plasma, Formulation, Plant) Extract Extraction (LLE or SPE) Sample->Extract Decision Analyte Type? Extract->Decision Direct Volatile Esters (Benzocaine, Me-Anthranilate) Decision->Direct Esters Acid Free Acids (PABA, Anthranilic Acid) Decision->Acid Acids GCMS GC-MS Analysis (DB-5ms Column) Direct->GCMS Deriv Derivatization (BSTFA + 1% TMCS) Acid->Deriv Deriv->GCMS Data Data Analysis (Ortho-Effect ID) GCMS->Data

Figure 1: Decision workflow for the analysis of aminobenzoates. Esters are injected directly; acids require silylation.

Experimental Protocols

Reagents & Standards
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst to silylate the sterically hindered amine.

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN).

  • Internal Standard: Diphenylamine or Deuterated Benzocaine (

    
    ).
    
Protocol A: Direct Analysis (Volatile Esters)

Target Analytes: Methyl Anthranilate, Ethyl Anthranilate, Benzocaine.

  • Extraction: Dissolve 10 mg of sample in 10 mL of Ethyl Acetate.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Dilution: Dilute 100 µL of filtrate into 900 µL of Ethyl Acetate (Final conc. ~100 ppm).

  • Injection: Transfer to an autosampler vial. Inject 1 µL.

Protocol B: Derivatization of Metabolites (Free Acids)

Target Analytes: Anthranilic Acid, PABA.

  • Dry Down: Evaporate 100 µL of aqueous/organic extract to complete dryness under a nitrogen stream at 40°C. Critical: Moisture kills the silylation reagent.

  • Reagent Addition: Add 50 µL of Anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly. Vortex for 10 seconds. Incubate at 60°C for 30 minutes .

  • Cool & Dilute: Cool to room temperature. Dilute with 200 µL of ACN if the signal is too intense.

  • Injection: Inject 1 µL immediately. (Derivatives are stable for ~24 hours).

GC-MS Method Parameters

To ensure separation of structural isomers, a non-polar, high-efficiency column is required.

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low bleed; separates isomers based on boiling point and polarity.
Inlet Split/Splitless (250°C)High temp prevents condensation of less volatile derivatives.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal linear velocity.
Oven Program 60°C (1 min)

20°C/min

300°C (3 min)
Rapid ramp preserves peak shape for amines; high final temp elutes silylated byproducts.
Transfer Line 280°CPrevents cold spots between GC and MS.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible fragmentation libraries.
Scan Mode Full Scan (m/z 40–450)Required for identifying unknown isomers via fragmentation patterns.

Data Analysis & Interpretation

The Ortho-Effect Mechanism

The mass spectrum is the primary tool for distinguishing the ortho isomer (Anthranilate) from the para isomer (e.g., 4-aminobenzoate).

  • Methyl Anthranilate (Ortho): The molecular ion (

    
     151) eliminates methanol (
    
    
    
    , mass 32) via a 6-membered transition state involving the amine hydrogen and the ester methoxy group. This yields a base peak at m/z 119 .
  • Methyl 4-aminobenzoate (Para): The amine is too distant to interact. The primary fragmentation is the loss of the methoxy radical (

    
    , mass 31), yielding a base peak at m/z 120 .
    

OrthoEffect OrthoParent Methyl Anthranilate (Ortho) [M]+ = 151 OrthoFrag Fragment Ion [M - CH3OH]+ m/z = 119 OrthoParent->OrthoFrag Ortho Effect (Loss of Neutral Methanol -32) ParaParent Methyl 4-aminobenzoate (Para) [M]+ = 151 ParaFrag Fragment Ion [M - OCH3]+ m/z = 120 ParaParent->ParaFrag Simple Cleavage (Loss of Methoxy Radical -31)

Figure 2: Mechanistic divergence in the fragmentation of aminobenzoate isomers.

Diagnostic Ion Table

Use this table to confirm identity in complex matrices.

CompoundDerivative TypeMolecular Ion (

)
Base Peak (100%)Diagnostic IonsMechanism Note
Methyl Anthranilate None (Native)151119 92, 65Loss of

(Ortho Effect)
Methyl 4-aminobenzoate None (Native)151120 92, 65Loss of

Benzocaine None (Native)165120 137, 92Loss of

Anthranilic Acid Di-TMS281266 147, 73Loss of

from TMS
PABA Di-TMS281266 193, 73Loss of

from TMS

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Active silanol sites on the liner or column interacting with the amine group.

    • Fix: Use "Ultra Inert" (UI) liners with glass wool. If tailing persists, derivatize the amine even if the ester is volatile (using TFAA or BSTFA).

  • Incomplete Derivatization (Protocol B):

    • Symptom:[1][2][3][4][5][6] Presence of mono-TMS peaks (only carboxyl silylated, amine free).

    • Fix: Ensure the catalyst (TMCS) is fresh. Increase reaction time to 60 mins. Amines are sterically hindered and react slower than carboxylic acids.

  • Moisture Contamination:

    • Symptom:[1][2][3][4][5][6] Appearance of disiloxane peaks (m/z 147) and degradation of BSTFA.

    • Fix: Ensure all solvents are anhydrous. Store BSTFA in a desiccator.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Aminobenzoic Acid Derivatives. National Institute of Standards and Technology.[7] [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry. [Link]

  • Aubry, L., et al. (2018). Differentiation of Regioisomeric Aminobenzoates by Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

Sources

In vitro assays for evaluating the biological activity of aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Evaluation of Aminobenzoate Biological Activity

Introduction: The Versatile Chemistry of Aminobenzoates

Aminobenzoates, a class of compounds characterized by an amino group and a carboxyl group attached to a benzene ring, represent a versatile scaffold in medicinal chemistry and drug development. The prototypical member, para-aminobenzoic acid (PABA), is a key intermediate in the folic acid synthesis pathway of many microorganisms.[1] This foundational role makes the aminobenzoate structure a critical starting point for developing antimicrobial agents. Beyond this, structural modifications to the aminobenzoate core have yielded compounds with a wide array of biological activities, including local anesthetics, anti-inflammatory agents, and enzyme inhibitors.[2][3][4]

This diversity in function necessitates a multi-faceted approach to in vitro evaluation. A comprehensive understanding of a novel aminobenzoate derivative requires a suite of assays to elucidate its primary mechanism of action, antimicrobial efficacy, potential off-target effects, and overall safety profile. This guide provides an in-depth overview and detailed protocols for key in vitro assays essential for characterizing the biological activity of aminobenzoate-based compounds. As a senior application scientist, this document is structured to explain not just the procedural steps, but the underlying scientific rationale, enabling researchers to make informed decisions in their experimental design.

Section 1: Core Assays for Antimicrobial Activity

The most historically significant activity of aminobenzoates is their role in the folate biosynthesis pathway, which is essential for bacterial survival but absent in humans, making it an ideal antimicrobial target.[5] The primary assays in this domain focus on determining the direct impact on microbial growth and elucidating the specific enzymatic inhibition.

Workflow for Antimicrobial Evaluation of Aminobenzoates

A logical progression for testing novel aminobenzoates for antimicrobial properties starts with broad screening for growth inhibition, followed by more specific assays to confirm the mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary Screening & MoA cluster_2 Hit Validation A Test Compound (Aminobenzoate Derivative) B Broth Microdilution Assay (Determine MIC) A->B Broad-spectrum bacterial panel C Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay (Determine IC50) B->C Active Compounds (Low MIC) D Cytotoxicity Assay (Determine CC50) B->D E Calculate Selectivity Index (SI) SI = CC50 / MIC F Lead Candidate E->F High SI

Caption: High-throughput screening cascade for aminobenzoate antimicrobial discovery.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] It is the gold standard for quantitative susceptibility testing.

Scientific Rationale: By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, we can precisely quantify its potency. This method is preferred over disk diffusion for novel compounds as it provides a quantitative value (e.g., in µg/mL or µM) rather than a qualitative zone of inhibition.[8]

Materials:

  • 96-well, sterile, clear, flat-bottom microtiter plates

  • Test aminobenzoate compound, dissolved in a suitable solvent (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Sulfamethoxazole)

  • Spectrophotometer or dedicated plate reader (600 nm)

  • Sterile reservoirs and multichannel pipettes

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution Plate Preparation: a. In a separate 96-well plate (the "dilution plate"), add 100 µL of CAMHB to columns 2 through 12. b. Prepare a stock solution of the test aminobenzoate at 2X the highest desired final concentration. Add 200 µL of this stock to column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no compound). Column 12 will serve as the sterility control (no bacteria).

  • Inoculation of Test Plate: a. Transfer 100 µL from each well of the dilution plate to a new, sterile "test plate". b. Add 100 µL of the prepared bacterial inoculum (from step 1c) to wells in columns 1 through 11. c. Add 100 µL of sterile CAMHB (without bacteria) to the wells in column 12.

  • Incubation: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results: a. Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed. b. Optionally, add a viability indicator like Resazurin or read the optical density at 600 nm using a plate reader.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the ability of an aminobenzoate derivative to inhibit DHPS, the target enzyme of sulfonamide antibiotics.[5] This is a crucial step to confirm that the antimicrobial activity observed in the MIC assay is due to on-target effects.

Scientific Rationale: DHPS catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[9] The activity can be measured by quantifying the consumption of substrates or the formation of products. A common method involves a coupled enzyme reaction where the product, dihydropteroate, is converted to tetrahydrofolate by dihydrofolate reductase (DHFR), consuming NADPH, which can be monitored spectrophotometrically.[10]

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • Substrates: 6-hydroxymethyl-7,8-dihydropterin, ATP, PABA

  • Cofactor: NADPH

  • Assay Buffer: (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 10 mM DTT)

  • Test aminobenzoate compound and positive control (Sulfamethoxazole)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: a. Prepare a reaction mixture containing assay buffer, DHPS, DHFR, 6-hydroxymethyl-7,8-dihydropterin, ATP, and PABA at optimal concentrations. b. Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in assay buffer.

  • Assay Setup (in a 96-well plate): a. Test Wells: Add a fixed volume of the reaction mixture and varying concentrations of the test compound. b. Positive Control Wells: Add the reaction mixture and varying concentrations of sulfamethoxazole. c. Negative Control (No Inhibition): Add the reaction mixture and buffer with the corresponding DMSO concentration. d. Blank (No Enzyme): Add all components except the DHPS enzyme.

  • Initiating the Reaction: a. Pre-incubate the plate at 37 °C for 5-10 minutes. b. Initiate the reaction by adding a fixed volume of NADPH solution to all wells.

  • Data Collection: a. Immediately place the plate in a spectrophotometer pre-warmed to 37 °C. b. Measure the decrease in absorbance at 340 nm (A340) every 30 seconds for 15-30 minutes. The decrease in A340 corresponds to the oxidation of NADPH.

  • Data Analysis: a. Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve. b. Normalize the rates of the test wells to the negative control (100% activity). c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Summary: Antimicrobial Profile
CompoundMIC vs. S. aureus (µM)MIC vs. E. coli (µM)DHPS IC₅₀ (µM)
Aminobenzoate-18162.5
Aminobenzoate-2>128>128>100
Sulfamethoxazole16325.1

Section 2: Assessing Cytotoxicity for Safety Profiling

While potent biological activity is desired, it must be selective for the microbial or molecular target over host cells. Cytotoxicity assays are fundamental for establishing a therapeutic window for any potential drug candidate.[11][12]

Scientific Rationale: These assays measure the degree to which a compound can damage or kill mammalian cells.[13] A common and straightforward method is the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[13]

Protocol 3: Lactate Dehydrogenase (LDH) Release Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test aminobenzoate compound

  • Commercially available LDH assay kit (containing substrate, cofactor, and catalyst)

  • 96-well sterile, tissue culture-treated plates

  • Lysis buffer (provided with kit or 1% Triton X-100)

  • Spectrophotometer (490 nm and 680 nm)

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare 2X serial dilutions of the test compound in serum-free medium. b. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. c. Controls:

    • Untreated Control (Spontaneous LDH release): Add 100 µL of serum-free medium with vehicle (e.g., DMSO).
    • Maximum LDH Release Control: Add 100 µL of serum-free medium, then 10 µL of Lysis Buffer 45 minutes before the end of incubation.
    • Medium Background Control: Wells with medium but no cells.
  • Incubation: a. Incubate the plate for a duration relevant to the compound's intended use (e.g., 24, 48, or 72 hours).

  • Assay Execution: a. After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. b. Carefully transfer 50 µL of the supernatant from each well to a fresh, flat-bottom 96-well plate. c. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. d. Add 50 µL of the reaction mixture to each well containing supernatant. e. Incubate at room temperature for 30 minutes, protected from light. f. Add 50 µL of Stop Solution (from the kit).

  • Data Collection and Analysis: a. Measure the absorbance at 490 nm. Measure a background reference at 680 nm and subtract it from the 490 nm reading. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] c. Plot % Cytotoxicity versus the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Summary: Safety and Selectivity

The Selectivity Index (SI = CC₅₀ / MIC) is a critical parameter for prioritizing compounds. A higher SI indicates greater selectivity for the microbial target over host cells.

CompoundMIC (µM)CC₅₀ (µM)Selectivity Index (SI)
Aminobenzoate-1825031.25
Aminobenzoate-2>128150<1.2
Sulfamethoxazole16>500>31.25

Section 3: Probing Neuromodulatory Effects

Many aminobenzoate esters, such as benzocaine, function as local anesthetics by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes.[2][14] In vitro assays for this activity often involve measuring the compound's ability to displace a known ligand from the channel.

Conceptual Workflow: Receptor Binding Assay

G A Prepare Receptor Source (e.g., Brain tissue homogenate expressing VGSCs) B Incubate with fixed concentration of Radiolabeled Ligand (e.g., [³H]Batrachotoxin) A->B C Add increasing concentrations of unlabeled Test Compound (Aminobenzoate Ester) B->C D Separate Bound from Free Ligand (Rapid Vacuum Filtration) C->D E Quantify Radioactivity of Bound Ligand (Scintillation Counting) D->E F Data Analysis (Plot % Inhibition vs. [Compound]) Determine IC50 and Ki E->F

Caption: General workflow for a competitive radioligand binding assay.

Protocol 4: Competitive Radioligand Binding Assay for VGSCs (General Protocol)

Scientific Rationale: This assay quantifies the affinity of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.[15][16] The amount of radiolabel displaced is proportional to the affinity and concentration of the test compound. This allows for the determination of the inhibitory constant (Ki), a measure of binding affinity.[17]

Materials:

  • Receptor source: e.g., rat brain synaptosomes or cell membranes from a cell line overexpressing a specific VGSC subtype.

  • Radiolabeled ligand: e.g., [³H]batrachotoxinin 20-α-benzoate ([³H]BTX-B), which binds to site 2 of the VGSC.

  • Unlabeled test aminobenzoate.

  • Positive control unlabeled ligand (e.g., veratridine).

  • Binding Buffer.

  • Glass fiber filter mats (e.g., Whatman GF/B), pre-treated with polyethylenimine (PEI) to reduce non-specific binding.

  • Cell harvester/vacuum filtration manifold.

  • Scintillation vials and liquid scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: a. In microcentrifuge tubes or a 96-well plate, combine binding buffer, the receptor preparation, and the radiolabeled ligand at a concentration near its dissociation constant (Kd). b. Add varying concentrations of the unlabeled test aminobenzoate (typically spanning 6-8 orders of magnitude). c. Controls:

    • Total Binding: Contains receptor, radioligand, and buffer (no competitor).
    • Non-specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration of an unlabeled reference ligand to block all specific binding.
  • Incubation: a. Incubate the reaction at a defined temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: a. Rapidly terminate the binding reaction by vacuum filtering the contents of each tube/well through the glass fiber filter mat using a cell harvester. This traps the membranes (with bound ligand) on the filter. b. Immediately wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: a. Place the filter discs into scintillation vials. b. Add liquid scintillation cocktail and allow the vials to sit for several hours. c. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding. b. Convert the DPM counts for each test compound concentration into a percentage of the maximal specific binding. c. Plot the percent specific binding versus the log of the competitor concentration. d. Fit the data using non-linear regression to a one-site competition model to determine the IC₅₀. e. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary: Neuromodulatory Profile
CompoundReceptor TargetBinding Ki (nM)
Aminobenzoate Ester-3Nav1.7150
Aminobenzoate Ester-4Nav1.2850
Benzocaine (Reference)Pan-Nav350

Conclusion

The in vitro evaluation of aminobenzoates is a structured, hypothesis-driven process. The initial screening assays, such as antimicrobial susceptibility and general cytotoxicity, serve to identify compounds with promising activity and an acceptable safety window. Subsequent, more complex assays, including specific enzyme inhibition and receptor binding studies, are then employed to elucidate the precise mechanism of action. This integrated testing strategy, combining cellular and molecular approaches, is indispensable for characterizing novel aminobenzoate derivatives and identifying lead candidates for further preclinical and clinical development.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (URL: )
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (URL: )
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: )
  • What is the mechanism of Aminobenzoic acid?
  • An In-Depth Technical Guide to the Mechanism of Action of Heptyl 4-Aminobenzoate in Biological Systems - Benchchem. (URL: )
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: )
  • What is the mechanism of Ethyl Aminobenzoate?
  • Antimicrobial Susceptibility Testing - Antiviral - Cre
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (URL: )
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: )
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (URL: )
  • Update on in vitro cytotoxicity assays for drug development - PubMed. (URL: )
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. (URL: )
  • What is the mechanism of Potassium Aminobenzoate?
  • Clinical Profile: Aminobenzoic Acid USP (PABA) - GlobalRx. (URL: )
  • Receptor-Ligand Binding Assay - Mtoz Biolabs. (URL: )
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: )
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • About Ligand Binding Assays - Gifford Bioscience. (URL: )
  • 3-Hydroxy-Beta-Lactam Inhibitors of Dihydrofolate Synthetase | ACS Bio & Med Chem Au. (URL: )
  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydroptero
  • Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed. (URL: )
  • In vitro receptor binding assays: General methods and considerations - ResearchGate. (URL: [Link])

  • Receptor Binding Assays - Multiwell Pl
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC. (URL: )
  • Dihydropteroate synthase-IN-1 | DHPS Inhibitor | MedChemExpress. (URL: )
  • (PDF) Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer - ResearchGate. (URL: [Link])

  • Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and... - ResearchGate. (URL: [Link])

  • Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. (URL: )

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of Aminobenzoate Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and practical solutions for overcoming the solubility issues commonly encountered with aminobenzoate derivatives in biological assays. We understand that inconsistent solubility can compromise data integrity and hinder the progress of your research. Therefore, this resource moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my aminobenzoate derivatives consistently precipitate when I dilute my DMSO stock solution into aqueous assay buffer?

This is a common and often frustrating issue known as "solvent shock." It occurs when a compound that is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment where its solubility is significantly lower.[1][2] The organic solvent disperses quickly, leaving the compound to crash out of the solution as a precipitate. Many lipophilic molecules are prone to this issue.[2]

The underlying cause is the drastic change in the solvent environment. DMSO solubilizes compounds primarily through its ability to accept hydrogen bonds and its dipolar nature. In contrast, water is a highly structured, polar protic solvent. When the DMSO concentration is diluted below a critical point, it can no longer effectively shield the hydrophobic regions of your aminobenzoate derivative from the aqueous environment, leading to aggregation and precipitation.[3]

To mitigate this, consider the following:

  • Slower Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the assay buffer while vortexing or stirring vigorously. This helps to disperse the compound more evenly and avoid localized high concentrations that can trigger precipitation.[1]

  • Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes be beneficial. This allows for the addition of a larger volume of the stock solution to the aqueous buffer, which can facilitate more gradual and effective mixing.[1]

  • Warming the Aqueous Buffer: Gently warming the assay buffer to 37°C before adding the compound can sometimes improve solubility, although this is compound-dependent.[1][4]

Q2: I've noticed that the solubility of my aminobenzoate derivative changes with the pH of my buffer. How can I leverage this to my advantage?

The solubility of aminobenzoate derivatives is often highly dependent on pH.[5] This is because they possess both an acidic carboxylic acid group and a basic amino group.[6] The ionization state of these functional groups, and thus the overall charge of the molecule, changes with pH, which in turn significantly impacts its interaction with water molecules.[7][8]

  • At Low pH (Acidic): The amino group will be protonated (-NH3+), and the carboxylic acid group will be in its neutral form (-COOH). The molecule will have a net positive charge, which can increase its solubility in aqueous media.

  • At High pH (Basic): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be in its neutral form (-NH2). The molecule will have a net negative charge, which can also enhance its solubility.[7]

  • At or Near the Isoelectric Point (pI): The molecule will exist predominantly as a neutral zwitterion, with both a positive and a negative charge. At the pI, the net charge is zero, and solubility is typically at its minimum.[9]

You can exploit this pH-dependent solubility by adjusting the pH of your assay buffer, provided it is compatible with your biological system.[] However, it is crucial to ensure that any pH modification does not alter the biological activity of your compound or the performance of your assay.

Troubleshooting Guides

Issue 1: My compound precipitates in the cell culture medium during incubation.

Precipitation that occurs over time in a cell culture environment can be a complex issue with multiple contributing factors.[1]

Troubleshooting Steps:

  • Evaluate Compound Stability at 37°C: Some compounds may have limited stability or decreased solubility at the physiological temperature of an incubator.[1]

  • Monitor Media pH: Cellular metabolism can lead to a gradual change in the pH of the culture medium.[1] This pH shift could move the compound towards its isoelectric point, reducing its solubility. Consider using a more robustly buffered medium if significant pH changes are observed.

  • Assess Interactions with Media Components: Serum proteins, salts, and other components in the culture medium can interact with your compound, leading to the formation of insoluble complexes.[1] If you suspect serum protein binding is an issue, you could try reducing the serum concentration or, if your cells can tolerate it, using a serum-free medium.[1]

  • Check for Evaporation: Evaporation from the culture plates can increase the concentration of your compound, potentially exceeding its solubility limit.[1][11] Ensure proper humidification in your incubator to minimize evaporation.

Issue 2: Even with co-solvents, I'm struggling to achieve the desired concentration without precipitation.

When standard co-solvents like DMSO or ethanol are insufficient, more advanced formulation strategies may be necessary.

Advanced Solubilization Techniques:

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[12][13][14] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[12][13]

    • Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used in in vitro assays at concentrations around 0.01-0.05%.[15] However, be aware that surfactants can be toxic to cells at higher concentrations.[15]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic parts of the guest molecule from the aqueous environment and increasing its solubility.[16][][19] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[17][]

graph TD { A[Start: Compound Precipitation] --> B{Is the final DMSO concentration <1%?}; B -- Yes --> C{Is the pH of the buffer adjustable?}; B -- No --> D[Reduce DMSO concentration]; C -- Yes --> E[Optimize Buffer pH]; C -- No --> F{Try a different co-solvent? (e.g., Ethanol, PEG 400)}; F -- Yes --> G[Test co-solvent solubility]; F -- No --> H{Consider advanced formulation?}; H -- Yes --> I[Evaluate Cyclodextrins or Surfactants]; H -- No --> J[Re-evaluate experiment/compound]; I --> K[Perform toxicity/interference controls]; E --> L[Check for pH effect on bioactivity]; G --> L; K --> M[Final Assay]; L --> M; D --> B; }

Caption: Encapsulation of a hydrophobic aminobenzoate derivative within a cyclodextrin molecule.

Data Presentation

Table 1: Comparison of Solubilization Strategies for a Model Aminobenzoate Derivative

Solubilization MethodMaximum Achievable Concentration (µM) in PBS (pH 7.4)Observations
Direct Dissolution< 1Immediate precipitation
1% DMSO (v/v)25Clear solution, may precipitate over time
0.05% Tween® 80 (w/v)50Stable solution, potential for cell toxicity
5% HP-β-CD (w/v)200Clear, stable solution

Note: The values presented in this table are illustrative and will vary depending on the specific aminobenzoate derivative.

References

  • A recent overview of surfactant–drug interactions and their importance - PMC. (2023, June 12).
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. (n.d.).
  • 4-Aminobenzoic acid - Solubility of Things. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins - ResearchGate. (n.d.).
  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
  • A theoretical investigation of the influence of the second critical micelle concentration on the solubilization capacity of surfactant micelles - AIP Publishing. (2018, May 31).
  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? | Langmuir - ACS Publications. (2020, May 6).
  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31).
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (n.d.).
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5).
  • Chemical Speciation and Bond Lengths of Organic Solutes by Core-Level Spectroscopy: pH and Solvent Influence on p-Aminobenzoic Acid - PMC. (2015, March 18).
  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
  • Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix - Academic Journals. (2014, April 8).
  • Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent - SciSpace. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23).
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024, April 9).
  • Frequently Asked Questions | Selleckchem.com. (n.d.).
  • Solved The solubility of p-aminobenzoic acid changes | Chegg.com. (2019, May 13).
  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. (n.d.).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - RSC Publishing. (2016, August 22).
  • 2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC. (n.d.).
  • Dimethyl sulfoxide - Wikipedia. (n.d.).
  • Partition Behavior of p-Aminobenzoic Acid and Sulfonamides at Various pH Values. (n.d.).
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
  • Common Cell Culture Problems: Precipitates - Sigma-Aldrich. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
  • Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions | Crystal Growth & Design - ACS Publications. (2020, December 8).
  • Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI. (n.d.).
  • Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K | Request PDF - ResearchGate. (n.d.).
  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2).
  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6).
  • Lab Skills: Preparing Stock Solutions - YouTube. (2021, August 20).
  • Common Cell Culture Problems: Precipitates - MilliporeSigma. (n.d.).

Sources

Troubleshooting peak tailing in HPLC analysis of aromatic amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-AA-2024-001 Topic: Troubleshooting Peak Tailing in Aromatic Amine Analysis Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silanol Trap"

Welcome to the Technical Support Center. If you are analyzing aromatic amines (e.g., anilines, pyridines, alkaloids) and seeing peak tailing (Asymmetry factor


), you are likely encountering the Silanol Trap .

Aromatic amines are basic compounds (typically pKa 3–5 or higher). On standard silica columns, residual silanol groups (


) on the stationary phase surface can ionize to 

, particularly at mid-range pH (pH 4–8). Your positively charged amine (

) interacts electrostatically with these negative sites. This secondary retention mechanism—acting like a weak cation exchanger—causes the tailing.[1]

This guide provides a self-validating workflow to eliminate this interaction through Chemistry (Mobile Phase) or Physics (Stationary Phase).

Phase 1: Diagnostic Workflow

Before altering your method, confirm the root cause. Use this decision matrix to isolate the variable.

DiagnosticTree Start START: Tailing Observed Q1 Do ALL peaks tail, or only Amine peaks? Start->Q1 AllTail ALL Peaks Tail Q1->AllTail All Peaks AmineTail Only AMINE Peaks Tail Q1->AmineTail Amines Only PhyCheck Physical/System Issue AllTail->PhyCheck Action1 1. Check Tubing (Dead Volume) 2. Check Frit (Blockage) 3. Check Column Bed (Void) PhyCheck->Action1 ChemCheck Chemical Interaction Issue AmineTail->ChemCheck Q2 Current Mobile Phase pH? ChemCheck->Q2 MidPH Mid pH (3.0 - 8.0) Q2->MidPH HighPH High pH (> 9.0) Q2->HighPH LowPH Low pH (< 3.0) Q2->LowPH Sol1 Silanol Ionization Likely. Action: Lower pH < 3.0 or Add TEA Modifier MidPH->Sol1 Sol2 Check Column Stability. Silica dissolution? HighPH->Sol2 Sol3 Check Mass Overload. Dilute sample 1:10 LowPH->Sol3

Figure 1: Diagnostic decision tree for isolating the root cause of peak tailing.

Phase 2: Mobile Phase Optimization (The "Liquid" Fix)

If you cannot change your column, you must modify the mobile phase to suppress secondary interactions.[2][3]

Strategy A: The "Low pH" Approach (Recommended)

Mechanism: At pH < 3.0, surface silanols are protonated (


) and neutral.[4] They cannot ionize to attract the positively charged amine.
Protocol: 
  • Buffer: Use Phosphate (good UV transparency) or Formate (LC-MS compatible).

  • Target pH: 2.5 – 3.0.

  • Ionic Strength: Maintain >25 mM buffer concentration. High ionic strength helps mask any remaining active sites.

Strategy B: The "Silanol Blocker" (Triethylamine)

Mechanism: Triethylamine (TEA) is a small, basic amine.[5] It saturates the active silanol sites, effectively "capping" them so your analyte cannot bind. Protocol:

  • Additive: Add 10–20 mM Triethylamine (TEA) to the aqueous mobile phase.

  • pH Adjustment: You must adjust the pH after adding TEA, usually to pH 3.0–4.0 using Phosphoric Acid.

    • Warning: TEA increases pH significantly; failure to titrate back down will damage standard silica columns.

Data: Effect of pH on Peak Symmetry Table 1: Impact of pH on Tailing Factor (


) for Diphenhydramine (Basic Drug)
Mobile Phase ConditionMechanismTailing Factor (

)
Result
pH 7.0 (Phosphate) Silanols ionized (

) + Amine protonated (

)
2.8Fail (Severe Tailing)
pH 3.0 (Phosphate) Silanols neutral (

) + Amine protonated (

)
1.3Pass (Acceptable)
pH 3.0 + 20mM TEA Competitive binding blocks residual silanols1.05Excellent
pH 10.0 (High pH Column) Silanols ionized (

) + Amine neutral (

)
1.1Excellent

Phase 3: Stationary Phase Selection (The "Hardware" Fix)

If mobile phase adjustments are insufficient, the column chemistry is likely the bottleneck.

The Mechanism of Action

Standard silica (Type A) contains high metal impurities, which increase the acidity of silanols. Modern "Base-Deactivated" (Type B) silica is high purity.[3][6]

SilanolBlocking cluster_legend Interaction Types Silanol Silanol (Si-O-) Amine Analyte (R-NH3+) Silanol->Amine Strong Attraction (Tailing) TEA Blocker (TEA+) TEA->Silanol Competes & Blocks EndCap End-Cap (C1) EndCap->Silanol Permanent Shield Electrostatic (Bad) Electrostatic (Bad) Steric Shield (Good) Steric Shield (Good)

Figure 2: Competition mechanism. TEA (Yellow) blocks the Silanol (Red) to prevent Amine (Blue) tailing.

Recommended Column Technologies
  • Hybrid Particles (e.g., Waters XBridge/BEH): These employ ethylene-bridged hybrid (BEH) particles. They are stable at high pH (up to pH 12).

    • Why use it? At pH 10-11, aromatic amines are deprotonated (neutral). Neutral molecules do not interact with silanols.

  • Bidentate C18 / Steric Protection (e.g., Agilent Zorbax Extend): Uses a double attachment to the silica surface to protect the silanols from hydrolysis at high pH.

  • Polar Embedded Groups (e.g., SymmetryShield, Zorbax Bonus-RP): A polar group (amide or carbamate) is embedded in the alkyl chain. This creates a "water shield" near the surface that masks silanols.

FAQ: Rapid Troubleshooting

Q: I added TEA, but the baseline is noisy. Why? A: TEA is an amine and can absorb UV at low wavelengths (<210 nm). If you are working at low UV, switch to a cleaner buffer system (like Hexylamine) or move to a high-purity column that doesn't require TEA.

Q: My peak is fronting, not tailing. Is this the same issue? A: No. Fronting (


) is almost always Mass Overload  or Channeling .
  • Fix: Dilute your sample 10x and re-inject. If the shape improves, it was overload. If not, the column bed may have collapsed (void).

Q: Can I use "Base Deactivated" columns for acids? A: Yes. These columns are simply high-purity silica (Type B) with robust end-capping. They are excellent for acids, bases, and neutrals.[7]

References

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • Shimadzu. (2024). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from

Sources

Technical Support Center: Refinement of Crystallization Techniques for Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of aminobenzoate derivatives. This guide, prepared by a Senior Application Scientist, provides in-depth technical assistance to researchers, scientists, and drug development professionals. Here, you will find troubleshooting guidance and frequently asked questions to address specific challenges encountered during the crystallization of this important class of compounds, which are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common crystallization techniques for aminobenzoate derivatives?

A1: The most common techniques include cooling crystallization, anti-solvent crystallization, and evaporation crystallization.[5][6] The choice of method depends on the specific solubility characteristics of the aminobenzoate derivative and the desired crystal attributes. For instance, cooling crystallization is often employed for compounds with a significant temperature-dependent solubility.[7] Anti-solvent crystallization is effective for inducing precipitation of the solute by introducing a solvent in which it is insoluble.[5][8][9]

Q2: What is polymorphism and why is it a critical consideration for aminobenzoate derivatives?

A2: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[10][11] This is a critical consideration for aminobenzoate derivatives, as different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which are crucial for pharmaceutical applications.[11][12] For example, p-aminobenzoic acid (pABA) is known to have multiple polymorphs (α, β, γ, and δ), with the α and β forms being the most studied.[10][13][14]

Q3: How does the choice of solvent affect the crystallization of aminobenzoate derivatives?

A3: The solvent plays a crucial role in determining the crystal form (polymorph) and morphology (shape) of aminobenzoate derivatives.[15][16][17] The interaction between the solvent and the solute molecules can influence which polymorphic form is kinetically or thermodynamically favored.[16][17][18] For instance, in the case of p-aminobenzoic acid, the α-form is readily obtained from a variety of solvents, while the β-form is more challenging to crystallize and has been successfully obtained from water and ethyl acetate under specific conditions.[10][16][17] Solvents that can form strong hydrogen bonds with the carboxylic acid group, like DMSO and DMF, can inhibit the dimerization that leads to the common α form and may result in other polymorphs or even solvates.[13]

Q4: What is "oiling out" and how can it be prevented?

A4: "Oiling out," or liquid-liquid phase separation, is a phenomenon where the solute separates from the solution as a liquid (an "oil") instead of a solid crystalline phase.[19][20][21] This is often caused by high supersaturation levels, rapid cooling, or the use of an inappropriate solvent.[20][22] To prevent oiling out, it is recommended to use a slower cooling rate, start with a more dilute solution, and consider adding seed crystals to promote controlled crystal growth.[19][20]

Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of aminobenzoate derivatives.

Problem 1: No Crystals are Forming

Q: I have prepared a supersaturated solution, but no crystals have formed after an extended period. What should I do?

A: The absence of crystal formation is often due to the solution being in a metastable state where spontaneous nucleation is kinetically hindered.

Possible Causes and Solutions:

  • Insufficient Supersaturation: The solution may not be sufficiently supersaturated.

    • Solution: For cooling crystallization, lower the temperature further. For anti-solvent crystallization, add more anti-solvent. For evaporation crystallization, allow more solvent to evaporate.

  • High Solubility in the Chosen Solvent: The aminobenzoate derivative may be too soluble in the selected solvent system.

    • Solution: Consider a different solvent or a mixture of solvents to reduce the solubility.

  • Lack of Nucleation Sites: Spontaneous nucleation may not be occurring.

    • Solution 1: Seeding. Introduce a small number of crystals of the desired compound (seed crystals) to the solution.[23][24][25] This provides a template for crystal growth and can bypass the need for primary nucleation.[26] It is often recommended to add seeds in the metastable zone, which is a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur.[20][23]

    • Solution 2: Scratching. Gently scratch the inside surface of the crystallization vessel with a glass rod. This can create microscopic imperfections that serve as nucleation sites.

Problem 2: The Resulting Crystals are of an Undesired Polymorph

Q: I have obtained crystals, but they are not the desired polymorphic form. How can I control the polymorphism?

A: Controlling polymorphism is a common challenge in the crystallization of aminobenzoate derivatives. The polymorphic outcome is influenced by a delicate interplay of thermodynamic and kinetic factors.[27]

Strategies for Polymorph Control:

  • Solvent Selection: As mentioned in the FAQs, the choice of solvent is a critical factor. Experiment with a range of solvents with different polarities and hydrogen bonding capabilities.[13][18]

  • Temperature Control: The relative stability of polymorphs can be temperature-dependent (enantiotropic systems).[10][11] For p-aminobenzoic acid, the β-form is more stable below the transition temperature of approximately 14-25°C, while the α-form is more stable above it.[10][11][16][17] Crystallizing below or above this transition temperature can favor the formation of the respective stable polymorph.

  • Supersaturation Level: The level of supersaturation can influence which polymorph nucleates first. Often, metastable polymorphs nucleate at higher supersaturation levels.[11][28]

  • Seeding: Seeding with the desired polymorph is a very effective method to ensure the crystallization of that specific form.[24]

Table 1: Crystallization Conditions for p-Aminobenzoic Acid (pABA) Polymorphs
PolymorphCrystal HabitTypical Crystallization Conditions
α-pABA Long, fibrous needlesReadily obtained from a range of solvents by both rapid and slow cooling.[10][11][16][17]
β-pABA PrismsCan be obtained from water or ethyl acetate with slow cooling below 20°C and under controlled, low supersaturation.[11][16][17]
γ-pABA Structurally similar to α-form-
δ-pABA -Obtained by high-pressure crystallization or compression of the α-form.[10][14]
Problem 3: The Crystals Have an Undesirable Morphology (e.g., needles)

Q: My crystallization yields needle-like crystals, which are difficult to handle and process. How can I obtain more equant (blocky) crystals?

A: Crystal morphology, or habit, is influenced by both the internal crystal structure and the external crystallization conditions.[12] Needle-like morphologies can lead to poor flowability and compaction properties during downstream processing.[15][29]

Strategies for Morphology Control:

  • Solvent and Supersaturation: The choice of solvent and the level of supersaturation can significantly impact crystal habit. Experiment with different solvents and cooling/anti-solvent addition rates.

  • Additives: The use of "tailor-made" additives can modify the crystal habit.[15] These additives are structurally similar to the solute and can selectively adsorb to specific crystal faces, inhibiting their growth and promoting the growth of other faces, leading to a change in morphology. Pharmaceutically acceptable excipients can also be used as additives.[15]

  • Agitation: The stirring rate can influence the crystal size distribution and morphology.

  • Sonocrystallization: The application of ultrasound during crystallization can lead to a reduction in crystal size and a more uniform morphology.[30]

Problem 4: Oiling Out Occurs During Crystallization

Q: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A: Oiling out is the formation of a liquid phase of the solute instead of a solid crystalline phase and is a common issue when the level of supersaturation is too high.[19][20]

Troubleshooting Oiling Out:

  • Reduce the Rate of Supersaturation Generation:

    • Slower Cooling: For cooling crystallization, decrease the cooling rate to allow more time for nucleation and growth to occur within the metastable zone.[20]

    • Slower Anti-solvent Addition: For anti-solvent crystallization, add the anti-solvent more slowly and with good mixing to avoid localized high supersaturation.[20]

  • Decrease Solute Concentration: Starting with a more dilute solution can help prevent the supersaturation from reaching the point of oiling out.[20]

  • Seeding: Seeding the solution at a temperature within the metastable zone can effectively bypass the conditions that lead to oiling out by providing a surface for controlled crystal growth.[19][20]

  • Solvent Selection: The choice of solvent can influence the tendency for oiling out. Experiment with different solvents or solvent mixtures.[22]

Experimental Workflow & Decision Making

The following diagrams illustrate a general experimental workflow for crystallization and a decision-making process for troubleshooting common issues.

G cluster_0 Crystallization Workflow A 1. Dissolve Aminobenzoate Derivative in a Suitable Solvent at Elevated Temperature B 2. Generate Supersaturation (Cooling, Anti-solvent Addition, or Evaporation) A->B C 3. Induce Crystallization (Spontaneous or Seeding) B->C D 4. Crystal Growth C->D E 5. Isolate Crystals (Filtration) D->E F 6. Wash and Dry Crystals E->F G 7. Characterize Crystals (PXRD, DSC, Microscopy) F->G

Caption: General Experimental Workflow for Crystallization.

G cluster_solutions Troubleshooting Actions A Crystallization Outcome B No Crystals? A->B Check C Wrong Polymorph? A->C Check D Poor Morphology? A->D Check E Oiling Out? A->E Check F Successful Crystallization A->F If all checks pass S1 Increase Supersaturation Add Seeds Scratch Flask B->S1 Yes S2 Change Solvent Control Temperature Adjust Supersaturation Seed with Desired Polymorph C->S2 Yes S3 Modify Solvent/Supersaturation Use Additives Adjust Agitation Consider Sonocrystallization D->S3 Yes S4 Slow Down Supersaturation Generation Decrease Concentration Seed the Solution E->S4 Yes

Caption: Troubleshooting Decision Tree for Crystallization Issues.

References

  • Polymorphism in p-Aminobenzoic Acid - CORE. (n.d.). Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013–1023. Retrieved from [Link]

  • Salazar, J., Mir, M., & Rohani, S. (2018). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Pharmaceutics, 10(4), 213. Retrieved from [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25). CatSci. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design, 20(10), 6364–6393. Retrieved from [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Optimised crystal morphologies for active pharmaceutical ingredients and related studies. (n.d.). University of Strathclyde. Retrieved from [Link]

  • Seeding Techniques. (n.d.). In Crystallization of Nucleic Acids and Proteins. Oxford Academic. Retrieved from [Link]

  • Seeding Methods for Bigger Crystals. (2025, January 22). Bitesize Bio. Retrieved from [Link]

  • Davey, R. J., et al. (2012). Ostwald's rule and enantiotropy: polymorph appearance in the crystallisation of p-aminobenzoic acid. CrystEngComm, 14(13), 4355-4357. Retrieved from [Link]

  • Tuning Morphology in Active Pharmaceutical Ingredients: Controlling the Crystal Habit of Lovastatin through Solvent Choice and Non-Size-Matched Polymer Additives. (2020, August 4). ACS Publications. Retrieved from [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. (2005, June 7). DiVA. Retrieved from [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024, February 13). RSC Publishing. Retrieved from [Link]

  • Polymorphism control of p-aminobenzoic acid by isothermal anti-solvent crystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • Polymorphism and crystallization of p-aminobenzoic acid. (2004, September 15). University of Limerick. Retrieved from [Link]

  • Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. (2009, September 30). ACS Publications. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. Retrieved from [Link]

  • Polymorphism in p-aminobenzoic acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Active Pharmaceutical Ingredient (API) Crystallisation. (n.d.). Micropore Technologies. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. (2023, December 28). MDPI. Retrieved from [Link]

  • Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p-Aminobenzoic Acid in Ethanol. (2020, March 4). Springer. Retrieved from [Link]

  • Process Intensified Anti-Solvent Crystallization of O-Aminobenzoic Acid via Sonication and Flow. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). MDPI. Retrieved from [Link]

  • (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025, October 12). ResearchGate. Retrieved from [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024, February 13). RSC Publishing. Retrieved from [Link]

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022, December 5). ResearchGate. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. (2020, July 9). PMC. Retrieved from [Link]

  • Influence of Cavitation Activity on the Sonocrystallization of p-Aminobenzoic Acid. (2025, March 11). Surrey Open Research repository. Retrieved from [Link]

  • Synthetic routes of p-aminobenzoic acid derivatives having... (n.d.). ResearchGate. Retrieved from [Link]

  • Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. (2007, November 6). PubMed. Retrieved from [Link]

  • Growth of oriented p-aminobenzoic acid crystals by directional freezing. (n.d.). PMC - NIH. Retrieved from [Link]

  • Crystallization control possibilities of para-aminobenzoic acid using crystallization additives. (2024, September 18). Sciforum : Event management platform. Retrieved from [Link]

  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz. (2025, October 29). White Rose Research Online. Retrieved from [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). Retrieved from [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). Retrieved from [Link]

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Technical Support Center: Regioselective Functionalization of Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselective functionalization of aminobenzoates. It is designed as a dynamic support center resource, prioritizing mechanistic logic and troubleshooting over static recipes.

Topic: Strategies for controlling site-selectivity in benzene rings bearing both electron-donating (-NH₂) and electron-withdrawing (-CO₂R) groups. Audience: Medicinal Chemists, Process Chemists.

The Chemist's Dilemma: The "Push-Pull" Conflict

Aminobenzoates present a classic regioselectivity challenge in aromatic chemistry. You are battling two opposing electronic forces:

  • The Amino Group (-NH₂): A strong electron donor (activator) and ortho/para director.

  • The Ester Group (-CO₂R): A moderate electron withdrawer (deactivator) and meta director.[1]

In a standard Methyl 3-aminobenzoate scaffold, these directing effects often clash or cooperate depending on the reaction conditions (pH, catalyst). This guide breaks down how to manipulate these vectors.

Decision Matrix: Selecting Your Strategy
Desired PositionStrategic ApproachKey Reagent/Condition
Ortho to Amine C-H Activation or Mild EAS Pd(OAc)₂/Oxidant or NBS/NIS
Para to Amine Classic EAS (Steric control)Electrophile + N-Protection
Meta to Amine Protonation Strategy Strong Acid (H₂SO₄) + Electrophile
Ipso (Replace NH₂) Sandmeyer Reaction NaNO₂/HX + CuX

Module 1: Electrophilic Aromatic Substitution (EAS)

The Issue: Direct EAS on free aminobenzoates often results in oxidation (tars), poly-substitution, or unexpected regioselectivity due to in-situ protonation.

Troubleshooting Logic
  • Scenario A: The "Tar" Effect.

    • Cause: Free amines are susceptible to oxidation by strong electrophiles (e.g., nitration mixtures).

    • Fix:Protect the Nitrogen. Acetylation (-NHAc) or Trifluoroacetylation (-NHCOCF₃) reduces electron density on the nitrogen, preventing oxidation while maintaining ortho/para directing capability.

  • Scenario B: The "Wrong Isomer" (Meta-Substitution).

    • Cause: In highly acidic media (e.g., H₂SO₄/HNO₃), the amine becomes protonated (-NH₃⁺). The ammonium group is a strong electron-withdrawing group (EWG) and a meta director. Since the ester is also a meta director, substitution occurs meta to both groups (often position 5 in 3-aminobenzoates).

    • Fix: To maintain ortho/para selectivity relative to the nitrogen, avoid acidic media or use N-acetyl protection.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Substrate: Methyl 3-Aminobenzoate Condition1 Condition: Strong Acid (H2SO4) Start->Condition1 Condition2 Condition: Neutral/Weak Acid Start->Condition2 Intermed1 Species: Ammonium Salt (-NH3+) (Deactivating, Meta-Directing) Condition1->Intermed1 Intermed2 Species: Free Amine (-NH2) (Activating, Ortho/Para-Directing) Condition2->Intermed2 Product1 Product: 5-Substituted (Meta to both groups) Intermed1->Product1 Electrophilic Attack Product2 Product: 2,4,6-Substituted (Ortho/Para to Amine) Intermed2->Product2 Electrophilic Attack

Caption: Figure 1. Impact of pH on the directing group ability of aminobenzoates. Protonation inverts the electronic bias of the amine.

Module 2: Transition Metal-Catalyzed C-H Activation

The Issue: Traditional EAS struggles with mono-selectivity. Metal-catalyzed C-H activation offers precision but faces "catalyst poisoning" by the free amine.

Strategy: The "Transient" or "Cooperative" Ligand

Free amines bind strongly to Pd(II), shutting down the catalytic cycle. To functionalize the ortho position (C-H activation) without permanent protecting groups, use Transient Directing Groups (TDGs) or Cooperative Ligands .

  • Mechanism:

    • Ligand Exchange: A pyridone ligand (e.g., [2,2′-bipyridin]-6(1H)-one) coordinates to Pd.

    • Deprotonation: The ligand acts as an internal base, deprotonating the amine to form a Pd-amido species.

    • C-H Insertion: The anionic nitrogen directs the metal into the ortho C-H bond.

Protocol: Pd-Catalyzed Ortho-Arylation of Free Aminobenzoates

Based on cooperative ligand strategies (e.g., Bipyridone).

Reagents:

  • Substrate: Methyl 3-aminobenzoate (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: [2,2′-bipyridin]-6(1H)-one (10-20 mol%)

  • Base: Ag₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) or Toluene, 80-100°C.

Step-by-Step:

  • Pre-complexation: Charge a reaction tube with Pd(OAc)₂ and the bipyridone ligand. Add solvent and stir for 10 mins to form the active species.

  • Addition: Add the aminobenzoate, Aryl Iodide, and base.

  • Heating: Seal and heat to 100°C for 12-24 hours.

  • Workup: Filter through Celite to remove Ag/Pd residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Why this works: The ligand prevents the formation of unreactive bis-amine palladium complexes and lowers the energy barrier for C-H cleavage via a concerted metalation-deprotonation (CMD) pathway.

Visualization: Catalytic Cycle

CH_Activation Pd_L Active Catalyst [Pd(L)(OAc)] Coord Substrate Coordination (Amine Binding) Pd_L->Coord CMD C-H Activation (CMD Step) Coord->CMD -AcOH OxAdd Oxidative Addition (Ar-I) CMD->OxAdd RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->Pd_L

Caption: Figure 2. Simplified Pd(II)/Pd(IV) catalytic cycle for ortho-C-H functionalization assisted by cooperative ligands.

Module 3: Chemoselectivity (N- vs. C-Functionalization)

The Issue: When attempting to alkylate or acylate the ring, the nitrogen lone pair is the best nucleophile, leading to N-alkylation (unwanted) instead of C-alkylation.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Product is N-Alkylated N-Nucleophilicity > C-NucleophilicityBlock the N: Use a reversible protecting group (Boc, Acetyl) before attempting ring functionalization.
Low Yield in C-H Activation Catalyst PoisoningUse MPAA Ligands: Add N-acetyl-glycine or similar Mono-N-Protected Amino Acid ligands to displace the substrate amine from the metal center.
Poly-halogenation Over-activationUse N-Halosuccinimides (NXS): Switch from elemental halogens (Br₂, I₂) to NBS/NIS in polar solvents (MeCN) to control stoichiometry.

FAQ: Expert Insights

Q: Can I use the ester group to direct C-H activation instead of the amine? A: Yes, but it is difficult. The ester is a "weak" directing group compared to the amine. To do this, you generally must protect the amine with a bulky, non-coordinating group (to prevent it from hijacking the metal) and use a specialized catalyst system (e.g., Pd/Yu-WASA ligands) designed for weak coordination.

Q: How do I selectively iodinate the position ortho to the amine without using palladium? A: Use ICl (Iodine Monochloride) in acetic acid. The acetic acid buffers the amine (preventing full protonation but reducing reactivity slightly), and ICl is a potent electrophile. Alternatively, use NIS (N-iodosuccinimide) in acetonitrile. This typically yields the product iodinated ortho to the amino group (or para if ortho is blocked) via a polar mechanism.

Q: What if I want to replace the amine entirely? A: Use the Sandmeyer Reaction . Convert the amine to a diazonium salt (NaNO₂/H₂SO₄, 0°C), then react with CuCN, CuBr, or KI. This allows "Ipso" functionalization, effectively turning the amine directing group into a Halogen or Nitrile, which drastically changes the electronic properties of the ring for subsequent steps.

References

  • Palladium-Catalyzed Ortho-C–H Aryl

    • Source: ACS C
    • Context: Describes the use of [2,2′-bipyridin]-6(1H)
    • URL:[Link]

  • Ligand-Enabled γ-C(sp3)

    • Source: J. Am. Chem. Soc. (2023).
    • Context: While focused on sp3 C-H, this paper establishes the fundamental "transient directing group" logic applicable to amine substr
    • URL:[Link]

  • Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides.

    • Source: Beilstein J. Org. Chem. (2018).[2][3]

    • Context: Protocol for regioselective halogenation using N-protection str
    • URL:[Link]

  • Sandmeyer Reaction.

    • Source: Organic Chemistry Portal.[4]

    • Context: General mechanisms for ipso-substitution of amino groups.
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthetic Routes for Functionalized Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, functionalized aminobenzoates represent a cornerstone of molecular design. Their inherent structural motifs are prevalent in a multitude of pharmaceuticals, agrochemicals, and polymers. The strategic placement of the amino and benzoate functionalities, along with other substituents on the aromatic ring, dictates their biological activity and material properties. Consequently, the efficient and selective synthesis of these molecules is of paramount importance. This guide provides an in-depth comparison of the primary synthetic strategies for accessing functionalized aminobenzoates, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route.

The Classical Approach: Reduction of Nitrobenzoates

One of the most established and widely employed methods for the synthesis of aminobenzoates is the reduction of the corresponding nitrobenzoates. This approach is attractive due to the ready availability and relatively low cost of nitroaromatic precursors.

Mechanistic Rationale and Key Considerations

The transformation of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates, including nitroso and hydroxylamine species. The choice of reducing agent is critical and is dictated by factors such as cost, functional group tolerance, and desired reaction conditions (e.g., temperature, pressure).

Catalytic hydrogenation stands out as a highly efficient and clean method.[1] Catalysts such as palladium on carbon (Pd/C) are commonly used, often in the presence of hydrogen gas.[2][3] The reaction is typically carried out in a protic solvent like ethanol or methanol. The key advantage of this method is the high yield and selectivity, with the only byproduct being water.[2][3] However, the use of pressurized hydrogen gas can pose safety concerns and requires specialized equipment.[4]

For laboratories not equipped for high-pressure hydrogenations, transfer hydrogenation offers a safer alternative. Reagents like ammonium formate or hydrazine can serve as the hydrogen source in the presence of a metal catalyst.

Chemical reductions provide another avenue. Metal/acid combinations, such as iron in acetic acid, have been historically significant.[1] More recently, greener alternatives have been explored, such as the use of indium powder in aqueous ethanol with ammonium chloride, which offers high yields and avoids flammable hydrogen gas.[4] Other systems, like rhodium(I) complexes, have also been shown to be effective for this transformation, highlighting the ongoing innovation in this classic reaction.[5]

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid[3]
  • A solution of 4-nitrobenzoic acid and sodium hydroxide in water is prepared to form the sodium salt.

  • This aqueous solution is placed in a high-pressure reactor.

  • A Pd/C catalyst (typically 1-5% by weight of the starting material) is added.[2]

  • The reactor is pressurized with hydrogen gas (2-4 MPa) and heated to 60-70°C.

  • The reaction is monitored until hydrogen uptake ceases.

  • After cooling to room temperature, the catalyst is recovered by filtration.

  • The filtrate is acidified with hydrochloric acid to a pH of 3, causing the 4-aminobenzoic acid to precipitate.

  • The product is collected by filtration, washed, and dried.

This method boasts high selectivity for the nitro group reduction, leaving the carboxylic acid intact, and can achieve yields exceeding 96% with purities over 99%.[2][3]

Modern Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile tool for constructing carbon-nitrogen bonds.[6] This palladium-catalyzed cross-coupling reaction allows for the direct formation of aminobenzoates from aryl halides or triflates and an amine.

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving:

  • Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (or triflate) to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated, regenerating the Pd(0) catalyst.[6][7]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands, such as BINAP or X-Phos, are often essential for promoting the reductive elimination step and preventing side reactions.[8][9] The base, typically a non-nucleophilic one like cesium carbonate or sodium tert-butoxide, is crucial for the deprotonation of the amine.[8]

A significant advantage of this method is its broad substrate scope and functional group tolerance. It allows for the coupling of a wide variety of amines with diverse aryl partners, often under milder conditions than classical methods.[6] This makes it particularly valuable for the synthesis of complex, highly functionalized aminobenzoates in the later stages of a synthetic sequence.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[8]
  • To a reaction vessel, add the bromo-aromatic ester (1 equivalent), the amine (1.5 equivalents), cesium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and BINAP (0.08 equivalents).

  • Add toluene as the solvent.

  • Degas the mixture by bubbling nitrogen through it.

  • Heat the mixture to 110°C under a nitrogen atmosphere for 8 hours.

  • After cooling, filter the mixture through celite to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired aminobenzoate.

Rearrangement Strategies: The Hofmann and Curtius Reactions

The Hofmann and Curtius rearrangements are classic name reactions that provide access to primary amines from amides and acyl azides, respectively.[10] A key feature of these reactions is the loss of one carbon atom, which can be a strategic advantage in certain synthetic designs.

Mechanistic Rationale and Key Considerations

Both the Hofmann and Curtius rearrangements proceed through a common key intermediate: an isocyanate.[11][12]

  • Hofmann Rearrangement: This reaction begins with the treatment of a primary amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide).[10] This forms an N-haloamide, which, upon heating, rearranges to an isocyanate with the loss of the halide ion.[11]

  • Curtius Rearrangement: This reaction starts with an acyl azide, which can be prepared from a carboxylic acid derivative.[10] Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas (N2), a thermodynamically very favorable process, to form the isocyanate.[12]

The isocyanate intermediate is then hydrolyzed in situ to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[13]

The main difference between the two methods lies in the starting materials and the reaction conditions.[10] The Hofmann rearrangement uses readily available amides but requires basic conditions that might not be compatible with all functional groups. The Curtius rearrangement often proceeds under milder, neutral conditions (heating of the acyl azide), but requires the preparation of potentially explosive acyl azides.[13] Both reactions are known for the retention of configuration of the migrating group.[13]

Conceptual Workflow: Hofmann vs. Curtius Rearrangement

The choice between these two methods often comes down to the overall synthetic strategy and the functional group tolerance of the substrate.

Nucleophilic Aromatic Substitution (SNAr)

For specific substitution patterns, nucleophilic aromatic substitution (SNAr) can be a direct and efficient method for introducing an amino group onto an aromatic ring.

Mechanistic Rationale and Key Considerations

The SNAr reaction is not typical for electron-rich aromatic rings. However, when the ring is activated by the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to a good leaving group (typically a halide), the ring becomes susceptible to nucleophilic attack.[14][15]

The mechanism proceeds via an addition-elimination pathway.[16] The nucleophile (e.g., ammonia or an amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.[15]

The major limitation of this method is the stringent requirement for the presence and specific positioning of electron-withdrawing groups.[14] However, when these conditions are met, SNAr can be a very effective and atom-economical reaction.

Comparative Analysis of Synthetic Routes

FeatureReduction of NitrobenzoatesBuchwald-Hartwig AminationHofmann/Curtius RearrangementNucleophilic Aromatic Substitution (SNAr)
Starting Material NitrobenzoateAryl halide/triflate, AmineAmide (Hofmann), Acyl azide (Curtius)Activated aryl halide
Key Reagents H₂/Pd/C, In/NH₄Cl, Fe/AcOHPd catalyst, Phosphine ligand, BaseBr₂/NaOH (Hofmann), Heat (Curtius)Nucleophilic amine
Key Intermediate Nitroso, HydroxylaminePd(II) complexIsocyanateMeisenheimer complex
Advantages High yields, Clean reaction, Readily available starting materials[2][3]Broad substrate scope, High functional group tolerance, Mild conditions[6]Access to amines with one less carbon, Good for specific structural modifications[10]Direct, Atom-economical
Disadvantages Use of H₂ gas can be hazardous, Limited to nitro precursors[4]Expensive catalysts and ligands, Requires careful optimizationPotentially harsh conditions (Hofmann), Use of explosive azides (Curtius)[13]Requires strong electron-withdrawing groups in specific positions[14]
Typical Yields >90%[2][3]70-95%[9]60-90%Variable, can be high

Visualizing the Workflows

Reduction of Nitrobenzoate Workflow

G Start Nitrobenzoate Reagents H2, Pd/C or In, NH4Cl Start->Reagents Reduction Product Aminobenzoate Reagents->Product

Caption: Workflow for the synthesis of aminobenzoates via reduction of nitrobenzoates.

Buchwald-Hartwig Amination Workflow

G ArylHalide Aryl Halide / Triflate Catalyst Pd Catalyst + Ligand, Base ArylHalide->Catalyst Amine Amine Amine->Catalyst Product Aminobenzoate Catalyst->Product C-N Coupling

Caption: Workflow for the Buchwald-Hartwig C-N cross-coupling reaction.

Hofmann and Curtius Rearrangement Logic

G cluster_hofmann Hofmann cluster_curtius Curtius Amide Amide ReagentsH Br2, NaOH Amide->ReagentsH Isocyanate Isocyanate Intermediate ReagentsH->Isocyanate AcylAzide Acyl Azide ReagentsC Heat AcylAzide->ReagentsC ReagentsC->Isocyanate Hydrolysis H2O Isocyanate->Hydrolysis Amine Amine (n-1 carbons) Hydrolysis->Amine

Caption: Comparative logic of the Hofmann and Curtius rearrangement pathways.

Conclusion

The synthesis of functionalized aminobenzoates is a mature field with a diverse array of reliable methods. The choice of the optimal synthetic route is a strategic decision that depends on several factors, including the availability of starting materials, the desired substitution pattern, functional group compatibility, and scalability. The classical reduction of nitrobenzoates remains a robust and high-yielding method for many applications. For complex targets requiring high functional group tolerance, the Buchwald-Hartwig amination offers unparalleled versatility. The Hofmann and Curtius rearrangements provide unique strategic advantages for transformations involving a change in the carbon skeleton. Finally, for appropriately activated substrates, SNAr presents a direct and efficient pathway. A thorough understanding of the mechanisms, advantages, and limitations of each of these routes empowers the modern chemist to design and execute efficient and effective syntheses of these vital molecular building blocks.

References

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Google Patents. (2014). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2009). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-, ethyl ester. Available at: [Link]

  • Patsnap Eureka. (2014). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Available at: [Link]

  • PMC. (2019). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • PMC. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link]

  • askIITians. (2025). What is the difference between Hofmann and Curtius rearrangement?. Available at: [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Slideshare. (n.d.). Nucleophilic aromatic substitution reaction. Available at: [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (2025). Curtius Rearrangement. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist

This document provides a detailed, procedural guide for the safe handling and disposal of Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from established best practices in laboratory safety and data from analogous aminobenzoate and benzamide derivatives.[1] It is imperative to treat this compound as a hazardous chemical waste and adhere to the following protocols to ensure the safety of laboratory personnel and environmental protection.

Hazard Assessment and Waste Characterization

Before any disposal process begins, a thorough understanding of the potential hazards is essential. Based on data from structurally similar compounds like Ethyl 3-aminobenzoate and Ethyl 4-aminobenzoate, this compound should be presumed to possess the following hazards:

  • Irritation: Causes skin and serious eye irritation.[2] May also cause respiratory irritation if inhaled as a dust or aerosol.[2]

  • Sensitization: May cause an allergic skin reaction upon contact.

  • Aquatic Toxicity: Assumed to be toxic to aquatic life, potentially with long-lasting effects.[3]

Therefore, Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate waste must not be disposed of via standard laboratory drains or in the regular trash.[4][5][6] It must be collected, segregated, and disposed of as regulated hazardous chemical waste.

Potential Hazard Primary Route of Exposure Recommended Precaution
Skin Irritation / Sensitization Dermal ContactWear chemical-resistant gloves and a lab coat.[1]
Serious Eye Irritation Eye ContactWear safety goggles or a face shield.[1]
Respiratory Irritation InhalationHandle in a well-ventilated area or chemical fume hood.[1]
Aquatic Toxicity Environmental ReleaseDo not dispose of in sinks or trash; prevent release to the environment.[3]

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper PPE is the first line of defense against chemical exposure. The following must be worn at all times when handling Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate and its waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles that provide a complete seal around the eyes.

  • Body Protection: A full-length laboratory coat, buttoned completely.

  • Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation risk.[1]

Step-by-Step Disposal Protocol

The proper management of this chemical waste stream is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] The following steps provide a compliant and safe disposal workflow.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[4]

  • Designate a Waste Stream: Dedicate a specific waste container solely for Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate and materials contaminated with it.

  • Check Compatibility: Do NOT mix this waste with other chemical streams, especially strong oxidizing agents, strong acids, or strong bases, unless compatibility has been confirmed.[9]

Step 2: Container Management

The integrity of the waste container is paramount for safe storage.[6][7]

  • Select an Appropriate Container: Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE).[1] If possible, the original product container is an excellent choice.[5]

  • Ensure Container Integrity: The container must be in good condition, free of leaks, and have a secure, screw-top lid.[10]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[4][10] This prevents the release of vapors and protects against spills.

Step 3: Waste Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[11][12]

  • Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[10][12]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[11]

    • The full, unabbreviated chemical name: "Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate" .

    • A clear indication of the associated hazards (e.g., Irritant, Environmental Hazard).[11]

Step 4: Waste Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[1][12]

  • Secondary Containment: The SAA must include secondary containment, such as a chemical-resistant tray or tub, capable of holding the entire volume of the container in case of a leak.[4][10]

  • Accumulation Limits: Do not exceed the laboratory storage limits for hazardous waste (typically 55 gallons per SAA).[10][12]

Step 5: Scheduling Waste Collection
  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • Do Not Store Long-Term: Arrange for collection promptly to avoid excessive accumulation in the lab.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate waste.

G cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Storage & Disposal A Generation of Waste (e.g., unused chemical, contaminated labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (e.g., HDPE, Original Bottle) B->C D Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Information C->D E Place Waste in Container D->E F Keep Container Securely Closed E->F G Store in Designated SAA with Secondary Containment F->G H Container Full? G->H I Contact EHS for Pickup H->I Yes J Continue Accumulation (Do not exceed 55 gal limit) H->J No J->E

Caption: Procedural flow for the safe disposal of Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate.

Spill and Decontamination Procedures

Accidents require immediate and correct action.

Spill Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Wear PPE: Don appropriate PPE before addressing the spill.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully sweep or scoop the absorbed material and place it into your labeled hazardous waste container.[3][13]

  • Clean: Decontaminate the spill area with an appropriate solvent or soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Empty Container Disposal

An "empty" container that held this chemical must still be handled with care.

  • Non-Acutely Hazardous Waste Protocol: For a container that is not "acutely" hazardous, it can be disposed of as regular trash only after all contents have been poured out, leaving minimal residue.[10]

  • Best Practice: Before disposal, deface or remove all chemical and hazard labels from the empty container and remove the cap.[10] If rinsing the container, the first rinsate should be collected and disposed of as hazardous waste to be maximally cautious.

By adhering to this comprehensive guide, researchers can ensure that Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate is managed safely and responsibly, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Waste Management: The New Regulations . (2019). MedicalLab Management. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide . (2023). Northwestern University Research Safety. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025). Daniels Health. [Link]

  • Laboratory Chemical Waste Management Guidelines . (2003). University of Pennsylvania EHRS. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs . (2018). Justrite. [Link]

  • Material Safety Data Sheet for Methyl 4-aminobenzoate, 98% . (2005). Cole-Parmer. [Link]

  • Safety Data Sheet for Ammonium benzoate . Carl ROTH. [Link]

  • Safety Data Sheet for Ethyl 3-aminobenzoate . (2025). Thermo Fisher Scientific. [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate

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